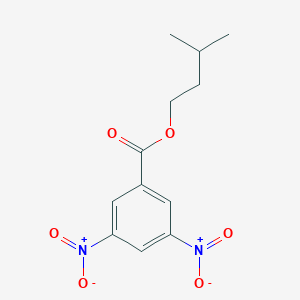

![molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7](/img/structure/B174586.png)

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Vue d'ensemble

Description

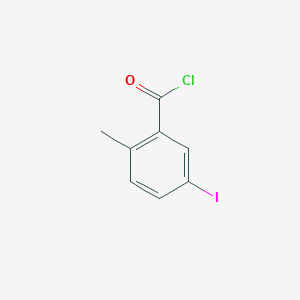

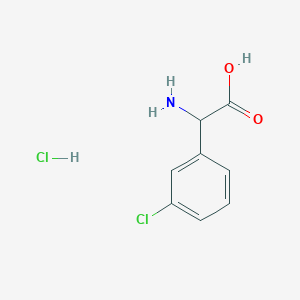

“1-Methyl-1-azaspiro[4.5]decane-2,8-dione” is a chemical compound with the molecular formula C10H15NO2 . It is related to a class of compounds known as hydantoins or imidazolidine-2,4-diones .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis

The molecular structure of “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” can be found in various databases such as PubChem . The molecular weight of this compound is 181.23 g/mol.Chemical Reactions Analysis

This compound is related to a series of spirooxazolidine-2,4-dione derivatives . These compounds have been evaluated as cholinergic agents in in vitro binding assays and in in vivo pharmacological tests .Applications De Recherche Scientifique

Effects of Decitabine on Gene Expression

Decitabine, a deoxycytidine analog, is typically used for activating methylated and silenced genes through promoter demethylation. It regulates gene expression in multiple ways, some of which are independent of DNA demethylation. The effect of Decitabine on gene expression is highly context-dependent, varying with environmental settings and the silencing mechanism(s) involved. This highlights the complex regulatory mechanisms of gene expression and the potential of such compounds in therapeutic applications (R. S. Seelan et al., 2018).

Biological and Preclinical Importance of N-sulfonylamino Azinones

N-sulfonylamino azinones have been extensively investigated for their biological activities, demonstrating diverse pharmacological properties including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This review suggests the significance of such compounds in medicinal chemistry, offering a foundation for developing new therapeutic agents (G. Elgemeie et al., 2019).

Mesotrione Herbicide: Safety and Environmental Effects

Mesotrione is an herbicide used in maize cultures, exhibiting a favorable toxicological and environmental profile. Its degradation by soil microorganisms is fast, ensuring minimal risk to groundwater contamination. This review underscores the potential of such compounds for sustainable agricultural practices while respecting environmental standards and food safety (L. Carles et al., 2017).

1-Methylcyclopropene: A Review on Ethylene Inhibition

1-Methylcyclopropene (1-MCP) is a plant growth regulator that inhibits ethylene effects in a range of fruits, vegetables, and floriculture crops. Its application demonstrates the role of ethylene in plant growth and development, offering insights into the regulation of ripening processes and the maintenance of postharvest product quality (S. Blankenship & J. Dole, 2003).

Pharmaceutical Significance of Azepane Based Motifs

Azepane-based compounds exhibit a variety of pharmacological properties, with over 20 azepane-based drugs approved by the FDA for treating various diseases. This review discusses the recent developments in azepane-based compounds across therapeutic applications, highlighting the structural diversity and the potential for discovering new therapeutic agents (Gao-Feng Zha et al., 2019).

Orientations Futures

The compound “1-Methyl-1-azaspiro[4.5]decane-2,8-dione” and its derivatives have shown potential in various therapeutic applications . Further structural optimization could lead to the development of potent inhibitors for various diseases . Therefore, this compound could be employed as a lead compound for further structural optimization .

Propriétés

IUPAC Name |

1-methyl-1-azaspiro[4.5]decane-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGAZTKFNISBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC12CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570304 | |

| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

CAS RN |

142283-66-7 | |

| Record name | 1-Methyl-1-azaspiro[4.5]decane-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

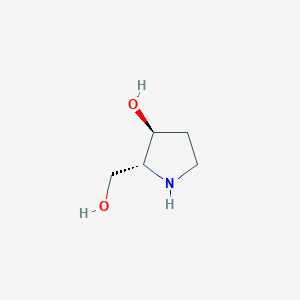

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)